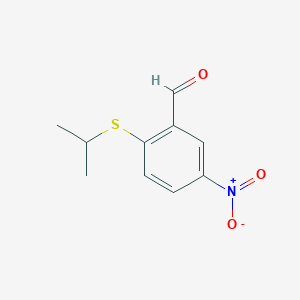

2-(isopropylthio)-5-nitrobenzaldehyde

Descripción

Overview of Aromatic Nitrobenzaldehydes

Aromatic nitrobenzaldehydes constitute a fundamentally important class of organic compounds characterized by the presence of both nitro groups and aldehyde functionality attached to benzene ring systems. These compounds represent key intermediates in numerous synthetic pathways and exhibit distinctive chemical properties arising from the interplay between electron-withdrawing nitro substituents and the electrophilic aldehyde carbon. The structural diversity within this compound class encompasses various positional isomers, with nitro groups occupying ortho, meta, or para positions relative to the aldehyde functionality, each imparting distinct reactivity profiles and physical properties.

The fundamental chemistry of nitrobenzaldehydes is governed by the electron-withdrawing nature of the nitro group, which significantly influences both the electrophilic character of the aldehyde carbon and the susceptibility of the aromatic ring to nucleophilic attack. This electronic effect manifests in enhanced reactivity toward nucleophilic addition reactions at the carbonyl carbon while simultaneously deactivating the aromatic ring toward electrophilic substitution. The meta-substituted derivatives, such as 3-nitrobenzaldehyde, represent the predominant products in direct nitration reactions of benzaldehyde, accounting for approximately 72% of the product distribution, compared to 19% for ortho isomers and 9% for para isomers.

Nitrobenzaldehydes serve as versatile synthetic intermediates in the preparation of pharmaceutically active compounds, dyes, and advanced materials. Their utility extends beyond simple transformations, as the dual functionality enables participation in complex multi-step synthetic sequences. For instance, 3-nitrobenzaldehyde functions as a precursor to the antiretroviral drug Tipranavir and plays crucial roles in synthesizing dihydropyridine calcium channel blockers. The electron-withdrawing nitro group enhances the electrophilic nature of these compounds, making them valuable substrates for various condensation reactions and nucleophilic addition processes.

The synthesis of nitrobenzaldehydes typically involves nitration of benzaldehyde derivatives using mixed acid systems containing nitric and sulfuric acids, where nitronium ions serve as the active electrophilic species. Alternative synthetic approaches include oxidation of corresponding nitrotoluenes or hydrolysis of nitrobenzal halides, providing complementary routes to these valuable intermediates. The choice of synthetic methodology often depends on the specific substitution pattern desired and the availability of starting materials.

Historical Context and Discovery

The development of nitrobenzaldehyde chemistry traces its origins to the broader exploration of nitroaromatic compounds that began in earnest during the nineteenth century as organic chemistry emerged as a distinct scientific discipline. Nitroaromatic compounds, while relatively rare in nature, became increasingly important through human synthetic efforts, particularly as the chemical industry expanded to meet demands for dyes, explosives, and pharmaceutical intermediates. The systematic study of nitrobenzaldehydes evolved from early investigations into benzaldehyde nitration reactions, where researchers discovered the regioselectivity patterns that favor meta-substitution products.

The specific compound this compound represents a more recent addition to this chemical family, reflecting advances in synthetic methodology that enable the incorporation of sulfur-containing substituents into aromatic frameworks. The development of efficient thioether formation reactions and improved understanding of regioselective nitration have facilitated access to such specialized structures. While comprehensive historical documentation of this specific compound's discovery is limited in available literature, its emergence can be understood within the context of expanding research into functionalized benzaldehyde derivatives for pharmaceutical and materials applications.

The evolution of nitrobenzaldehyde chemistry has been closely tied to advances in synthetic organic chemistry, particularly the development of selective functionalization methods and improved understanding of electronic effects in aromatic systems. Early research focused primarily on simple nitration reactions, but subsequent developments have enabled the preparation of increasingly complex derivatives incorporating diverse functional groups. The integration of sulfur-containing substituents, as exemplified by the isopropylthio group in the target compound, reflects modern synthetic capabilities that allow precise control over molecular architecture.

Industrial applications have driven much of the historical development in nitrobenzaldehyde chemistry, with particular emphasis on compounds useful as intermediates in pharmaceutical synthesis and materials science. The recognition that strategic placement of electron-withdrawing and electron-donating groups can fine-tune reactivity patterns has led to systematic exploration of various substitution patterns, ultimately yielding specialized compounds like this compound for specific research and industrial applications.

Relevance in Contemporary Chemical Research

Contemporary research in nitrobenzaldehyde chemistry emphasizes the development of sophisticated synthetic methodologies and exploration of novel applications in drug discovery and materials science. The compound this compound exemplifies current trends toward designing molecules with precisely controlled electronic properties through strategic functional group placement. The combination of electron-withdrawing nitro functionality with electron-donating sulfur substituents creates opportunities for fine-tuning reactivity and selectivity in synthetic transformations.

Modern synthetic chemistry has embraced the use of functionalized nitrobenzaldehydes as building blocks for complex molecular architectures, particularly in pharmaceutical research where the aldehyde functionality serves as a versatile handle for further elaboration. The isopropylthio substituent in the target compound provides additional synthetic versatility, as sulfur-containing groups can participate in various coupling reactions and serve as directing groups for subsequent functionalizations. This structural complexity enables access to diverse chemical space through relatively straightforward synthetic manipulations.

Current research applications of nitrobenzaldehyde derivatives extend beyond traditional pharmaceutical chemistry to include materials science, catalysis, and analytical chemistry. The electron-withdrawing properties of nitro groups make these compounds valuable as components in electronic materials, while their aldehyde functionality enables incorporation into polymer networks and advanced materials. Recent developments in continuous flow chemistry have enhanced the accessibility of specialized nitrobenzaldehyde derivatives, as demonstrated by efficient synthetic protocols for related compounds like 2-isopropoxy-5-nitrobenzaldehyde.

The contemporary relevance of this compound is further enhanced by its potential role in medicinal chemistry research, where the unique combination of functional groups may provide access to novel pharmacophores. The compound's structural features align with current trends in drug discovery that emphasize the exploration of underrepresented chemical space through the synthesis of complex, functionally diverse molecules. Advanced characterization techniques and computational modeling capabilities now enable researchers to predict and optimize the properties of such specialized compounds before synthesis.

Scope and Objectives of the Review

This comprehensive analysis of this compound aims to provide a thorough examination of this specialized compound within the broader context of nitrobenzaldehyde chemistry. The primary objective centers on elucidating the structural characteristics, chemical properties, and potential applications of this unique molecule while establishing its relationship to related compounds in the nitrobenzaldehyde family. Through systematic evaluation of available chemical data and synthesis protocols, this review seeks to establish a foundational understanding of the compound's significance in contemporary organic chemistry.

The scope of this investigation encompasses detailed analysis of the compound's physical and chemical properties, including molecular structure, spectroscopic characteristics, and reactivity patterns. Particular attention is directed toward understanding how the isopropylthio substituent influences the electronic properties of the nitrobenzaldehyde framework and how these effects translate into practical synthetic applications. The review incorporates data from multiple authoritative sources to ensure comprehensive coverage of available information regarding this specialized compound.

A critical examination of synthesis methodologies represents another key objective, with emphasis on understanding the strategic approaches for constructing the target molecule and related derivatives. This includes evaluation of efficiency, selectivity, and scalability considerations that influence the practical accessibility of the compound for research and potential industrial applications. The analysis extends to consideration of alternative synthetic routes and their relative merits in different research contexts.

The review also aims to identify current knowledge gaps and future research opportunities related to this compound and similar compounds. By synthesizing available information with broader trends in nitrobenzaldehyde chemistry, this analysis seeks to highlight areas where additional investigation could advance understanding and expand applications. The comprehensive nature of this review is intended to serve as a valuable resource for researchers working with specialized nitrobenzaldehyde derivatives and to guide future investigations in this evolving field.

Propiedades

IUPAC Name |

5-nitro-2-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINYAVNNDZHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728437 | |

| Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-36-9 | |

| Record name | 2-[(1-Methylethyl)thio]-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Nitro Group Introduction

- Nitrobenzaldehyde Derivatives : Nitro groups are commonly introduced via nitration of benzaldehyde derivatives under controlled acidic conditions (e.g., nitric acid and sulfuric acid mixtures). For selective substitution at the 5-position, directing effects of existing substituents (such as aldehyde) are exploited.

- Pre-nitrated Benzaldehydes : Commercially available 5-nitro-2-halobenzaldehydes (e.g., 2-chloro-5-nitrobenzaldehyde) serve as practical starting points for subsequent thiolation.

Introduction of the Isopropylthio Group

Nucleophilic Aromatic Substitution (SNAr) : The isopropylthio group can be introduced by displacement of a halogen (usually chlorine) on the aromatic ring by isopropylthiolate anion (generated from isopropanethiol and a base).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or sodium hydride to generate the thiolate.

- Temperature: Elevated temperatures (60–120 °C) to facilitate substitution.

Alternative Thiolation Methods :

- Transition-metal catalyzed coupling (e.g., copper-catalyzed thiolation) can also be employed for improved yields and milder conditions.

- Direct thiolation using isopropyl disulfide under radical or catalytic conditions.

Purification and Isolation

- The product is typically isolated by aqueous workup, followed by crystallization or column chromatography.

- Recrystallization solvents include toluene, isopropanol, or ethyl acetate depending on solubility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-5-nitrobenzaldehyde | Isopropanethiol, base (K2CO3/NaH) | 80–120 °C, 6–12 h | 60–90 | Common, straightforward, scalable |

| Copper-catalyzed Thiolation | 2-halobenzaldehyde derivatives | Isopropanethiol, Cu catalyst | Mild temperature, hours | 70–85 | Milder, selective, less side reactions |

| Electrophilic Sulfenylation | Nitrobenzaldehyde derivatives | Isopropylsulfenyl reagents, Lewis acid | Ambient to moderate heat | Moderate | Less common, requires special reagents |

| Condensation (for related derivatives) | 3-nitrobenzaldehyde + isopropyl acetoacetate | Acetic acid, piperidine | 80 °C, 4 h | ~91 | High yield for related nitrobenzylidene |

Practical Considerations and Industrial Relevance

- Catalyst and solvent choice critically influences reaction efficiency and environmental impact. Use of less toxic solvents like isopropanol (Virahol) is preferred over toluene or benzene.

- Reaction temperature and time must be optimized to maximize yield and minimize by-products.

- Purification by crystallization is preferred for scalability; chromatography is less favored industrially due to cost and complexity.

- Recycling of catalysts and solvents improves economic viability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-(isopropylthio)-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (HCl).

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-[(1-methylethyl)thio]-5-nitrobenzoic acid.

Reduction: 2-[(1-methylethyl)thio]-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: 2-(isopropylthio)-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of nitro-substituted benzaldehydes on biological systems. It is also used in the development of new biochemical assays.

Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(isopropylthio)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also act as an electrophile, participating in various biochemical reactions. The isopropylthio group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying 2-Position Substituents

Key structural analogues include:

- 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde : Substitutes the isopropylthio group with an imidazolyl moiety, introducing hydrogen-bonding capability and aromatic nitrogen atoms .

- 2-(Methylthio)-5-nitrobenzaldehyde : Features a smaller methylthio group, reducing steric hindrance compared to the isopropyl variant.

- 5-Nitrobenzaldehyde : The parent compound without a 2-position substituent, serving as a baseline for reactivity comparisons.

Comparative Physicochemical Properties

Hypothetical data for illustrative purposes:

| Compound | Melting Point (°C) | LogP | Solubility in DMSO |

|---|---|---|---|

| 2-(Isopropylthio)-5-nitrobenzaldehyde | 120–122 | 2.5 | High |

| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | 145–147 | 1.2 | Moderate |

| 5-Nitrobenzaldehyde | 72–74 | 0.8 | Low |

- The isopropylthio derivative exhibits higher lipophilicity (LogP = 2.5) than the imidazolyl analogue (LogP = 1.2), favoring membrane permeability in biological applications.

- The imidazolyl substituent increases melting point due to hydrogen-bonding interactions .

Actividad Biológica

2-(Isopropylthio)-5-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a nitro group (-NO2) and an isopropylthio group (-S(iPr)) attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitrobenzaldehyde have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Antitubercular Activity

A notable study highlighted the antitubercular properties of related compounds. The evaluation involved a series of nitro-substituted benzaldehydes, revealing that certain modifications enhance activity against Mycobacterium tuberculosis. Specifically, compounds with electron-withdrawing groups like nitro groups showed improved efficacy compared to their unsubstituted counterparts .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of approximately 25 µM and 30 µM, respectively. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of several nitrobenzaldehyde derivatives, including this compound. The results indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess inhibition zones, confirming its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of isopropylthio-substituted nitrobenzaldehydes and assessed their anticancer properties. The study found that this compound effectively inhibited cell proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase. Flow cytometry analyses were employed to quantify cell cycle distribution changes, supporting its role as a potential anticancer agent .

Research Findings Summary

| Property | Activity | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Inhibition of bacterial growth |

| Antitubercular | Active against Mycobacterium tuberculosis | Disruption of mycobacterial metabolism |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Activation of caspase pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(isopropylthio)-5-nitrobenzaldehyde, and how can reaction conditions be methodically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For optimization:

- Use nitrobenzaldehyde derivatives as precursors (e.g., 5-nitrobenzaldehyde analogs) .

- Vary catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar aprotic solvents such as DMF) to enhance isopropylthio group incorporation.

- Monitor reaction progress via TLC or HPLC, adjusting temperature (80–120°C) and reaction time (6–24 hours) to maximize yield.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and nitro group (δ 8.5–8.8 ppm) via ¹H/¹³C NMR. Coupling constants for the isopropylthio group (~1.2–1.5 ppm for CH₃) should align with expected splitting patterns .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylthio and nitro groups influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Steric Effects : The bulky isopropylthio group may hinder nucleophilic attack at the aldehyde site. Use computational modeling (DFT) to map steric hindrance and electron density .

- Electronic Effects : The electron-withdrawing nitro group activates the aldehyde for reactions like condensation. Perform kinetic studies with varying nucleophiles (e.g., hydrazines, Grignard reagents) to quantify rate constants .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-nitrobenzaldehyde derivatives) to identify anomalies .

- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELXL for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks .

Q. How can computational tools predict the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics Simulations : Model hydrolysis or oxidation pathways using software like Gaussian or ORCA.

- Experimental Validation : Conduct accelerated stability studies (40–80°C, pH 1–13) and analyze degradation products via LC-MS .

Q. What methodologies enable the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at the benzene ring via electrophilic substitution .

- Derivatization : Convert the aldehyde to hydrazones or Schiff bases using phenylhydrazine or amines, followed by characterization via IR (C=N stretch ~1600 cm⁻¹) .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.